An In-depth Technical Guide to Azide Cyanine Dye 728 in Molecular Biology
An In-depth Technical Guide to Azide Cyanine Dye 728 in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications
Azide (B81097) Cyanine (B1664457) Dye 728 is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in molecular biology. Its core utility lies in its azide functional group, which enables its participation in bioorthogonal "click chemistry" reactions. This allows for the precise and efficient labeling of biomolecules in complex biological systems. The dye's fluorescence in the NIR spectrum is particularly advantageous for deep-tissue imaging, as it minimizes background autofluorescence from biological samples.
The primary application of Azide Cyanine Dye 728 is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2] In this reaction, the azide group of the dye reacts with a terminal alkyne that has been metabolically or chemically incorporated into a target biomolecule, such as a protein, nucleic acid, or glycan. This forms a stable triazole linkage, covalently attaching the fluorescent dye to the molecule of interest.[1] This method is highly specific and efficient, and can be performed under physiological conditions, even within living cells.[1][2]
Beyond basic labeling, the large Stokes shift of some cyanine dyes makes them suitable for applications such as Fluorescence Resonance Energy Transfer (FRET), a technique used to measure distances between molecules.[3]
Quantitative Data Summary
| Property | Value | Solvent |
| Excitation Maximum (λex) | ~664-670 nm | Ethanol |
| Emission Maximum (λem) | ~718-728 nm | Ethanol |
| Molar Absorptivity (ε) | 100,000 M⁻¹cm⁻¹ | Ethanol |
| Molecular Weight | ~777.01 g/mol | N/A |
| Solubility | Water, Ethanol, DMF, DMSO | N/A |
Experimental Protocols
Protocol 1: General Labeling of Alkyne-Modified Biomolecules via CuAAC
This protocol outlines the fundamental steps for labeling a biomolecule containing a terminal alkyne with Azide Cyanine Dye 728 using a copper-catalyzed click reaction.
Materials:
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Alkyne-modified biomolecule (e.g., protein, DNA)
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Azide Cyanine Dye 728
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Copper(II) sulfate (B86663) (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Sodium ascorbate (B8700270)
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Phosphate-buffered saline (PBS), pH 7.4
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DMSO or DMF for dissolving the dye
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Microcentrifuge tubes
Procedure:
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Reagent Preparation:
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Prepare a stock solution of Azide Cyanine Dye 728 (e.g., 10 mM) in anhydrous DMSO or DMF.
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Prepare a stock solution of CuSO₄ (e.g., 20 mM) in water.
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Prepare a stock solution of THPTA (e.g., 100 mM) in water.
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Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M) in water immediately before use.
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Reaction Setup:
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In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in PBS to the desired concentration.
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Add the Azide Cyanine Dye 728 stock solution to the biomolecule solution. The final concentration of the dye should be in excess of the biomolecule (typically 2-10 fold molar excess).
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Premix the CuSO₄ and THPTA solutions in a separate tube before adding to the reaction mixture. The final concentration of CuSO₄ is typically 50-500 µM, with the ligand at a similar or slightly higher concentration.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-10 mM.
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Incubation:
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Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Longer incubation times may be necessary for less reactive substrates.
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-
Purification:
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Remove unreacted dye and catalyst components. The purification method will depend on the nature of the labeled biomolecule and may include techniques such as dialysis, size-exclusion chromatography, or precipitation.
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Protocol 2: Fluorescent Labeling of Metabolically Tagged Proteins in Live Cells
This protocol describes the labeling of newly synthesized proteins in living cells that have been metabolically engineered to incorporate an alkyne-containing amino acid analog.
Materials:
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Mammalian cells cultured on coverslips or in multi-well plates
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Cell culture medium
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Alkyne-containing amino acid analog (e.g., L-homopropargylglycine)
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Azide Cyanine Dye 728
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Copper(II) sulfate (CuSO₄)
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THPTA
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Sodium ascorbate
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PBS
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Fixative (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
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Metabolic Labeling:
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Culture cells to the desired confluency.
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Replace the normal culture medium with a medium containing the alkyne-containing amino acid analog at an optimized concentration (e.g., 50 µM).
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Incubate the cells for a period sufficient to allow for incorporation into newly synthesized proteins (e.g., 4-24 hours).
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Cell Fixation and Permeabilization:
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Wash the cells twice with PBS.
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Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.
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Wash the cells three times with PBS.
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Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes.
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Wash the cells three times with PBS.
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Click Reaction:
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Prepare a "click" reaction cocktail containing CuSO₄, THPTA, and Azide Cyanine Dye 728 in PBS.
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Add freshly prepared sodium ascorbate to the cocktail immediately before adding it to the cells.
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Remove the PBS from the cells and add the "click" reaction cocktail.
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Incubate for 30-60 minutes at room temperature, protected from light.
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Washing and Imaging:
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Remove the reaction cocktail and wash the cells three times with PBS.
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The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for near-infrared dyes.
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Visualizations
Caption: Workflow for fluorescent labeling of cellular proteins.
Caption: CuAAC reaction for biomolecule labeling.
